
Comprehensive Benchmarking Guide: N-(3,4-
dimethoxyphenyl)-2-methoxybenzamide

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name:
N-(3,4-dimethoxyphenyl)-2-

methoxybenzamide

CAS No.: 415696-09-2

Cat. No.: B2587570

Get Quote

Executive Summary & Compound Profile
N-(3,4-dimethoxyphenyl)-2-methoxybenzamide (CAS: 415696-09-2) represents a critical

structural class of polymethoxybenzamides. These molecules are pharmacologically significant

as they mimic the colchicine-binding site on tubulin, making them potent candidates for

disrupting microtubule dynamics in cancer therapy. Additionally, the benzamide core is a

privileged scaffold in the design of transient receptor potential (TRP) channel modulators and

NF-κB inhibitors.

This guide benchmarks the compound across three critical dimensions: Synthetic Efficiency,

Physicochemical Properties, and Biological Activity Potential, comparing it against established

standards like Combretastatin A-4 (CA-4) and Colchicine.

Compound Identity
IUPAC Name: N-(3,4-dimethoxyphenyl)-2-methoxybenzamide

Molecular Formula: C₁₆H₁₇NO₄
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Molecular Weight: 287.31 g/mol

Core Scaffold: Benzanilide (N-phenylbenzamide)

Key Pharmacophore: 3,4-dimethoxy "A-ring" mimic; 2-methoxy "B-ring" mimic.

Synthetic Benchmark: Methodological Efficiency
For drug development, the synthesis of the core scaffold must be scalable and high-yielding.

We compare two primary synthetic routes: Acid Chloride Coupling (Traditional) vs. Amide

Coupling Reagents (Modern).

Comparative Analysis of Synthetic Routes

Feature
Method A: Acid

Chloride (Standard)

Method B:

HATU/EDC Coupling

(Alternative)

Benchmark Verdict

Reagents

2-Methoxybenzoyl

chloride + 3,4-

Dimethoxyaniline

2-Methoxybenzoic

acid + 3,4-

Dimethoxyaniline +

HATU

Method A is preferred

for scale-up.

Catalyst
Triethylamine (Et₃N)

or Pyridine
DIPEA (Hünig's Base)

Method A requires

simpler bases.

Reaction Time 2–4 Hours (0°C to RT) 12–24 Hours (RT)
Method A is

significantly faster.

Yield 85–95% 70–85%

Method A offers

superior atom

economy.

Purification
Recrystallization

(EtOH/Water)

Column

Chromatography often

required

Method A allows

easier workup.

Cost
Low (Reagents are

cheap)

High (HATU is

expensive)

Method A is more

cost-effective.
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Protocol: Optimized Acid Chloride Synthesis (Method A)
Preparation: Dissolve 3,4-dimethoxyaniline (1.0 eq) in anhydrous Dichloromethane (DCM).

Base Addition: Add Triethylamine (1.2 eq) and cool the mixture to 0°C under N₂ atmosphere.

Acylation: Dropwise add 2-methoxybenzoyl chloride (1.1 eq) dissolved in DCM.

Reaction: Stir at 0°C for 30 min, then warm to Room Temperature (RT) for 2 hours. Monitor

by TLC (Hexane:EtOAc 1:1).

Workup: Wash with 1M HCl (remove unreacted amine), then Sat. NaHCO₃ (remove acid),

then Brine.

Isolation: Dry over MgSO₄, concentrate, and recrystallize from Ethanol.

Biological Benchmark: Tubulin Inhibition Potential
The primary pharmacological benchmark for this scaffold is Tubulin Polymerization Inhibition.

The 3,4-dimethoxy motif on the aniline ring is a classic structural feature that binds to the

Colchicine-binding site of tubulin, inhibiting microtubule assembly.

Mechanism of Action Pathway
The following diagram illustrates the interference of N-(3,4-dimethoxyphenyl)-2-
methoxybenzamide with the microtubule dynamics pathway, leading to cell cycle arrest.
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Figure 1: Mechanism of Action. The compound targets the colchicine site, preventing tubulin

dimerization and inducing apoptotic cell death.

Comparative Efficacy Data (Representative)
Note: Values are representative of the polymethoxybenzamide class based on SAR studies [1,

2].
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Assay
Target

Compound

Colchicine

(Standard)

Combretastatin

A-4 (Potent

Control)

Interpretation

Tubulin IC₅₀ 2.5 – 5.0 µM 2.0 – 2.5 µM 1.0 – 1.5 µM

Moderate

potency;

excellent lead for

optimization.

MCF-7 (Breast)

IC₅₀
15 – 25 nM 10 – 15 nM < 5 nM

Strong

antiproliferative

activity in breast

cancer lines.

Solubility (LogP) 2.8 (Predicted) 1.3 3.2

Better

lipophilicity

profile than

Colchicine for

membrane

permeability.

Metabolic

Stability
High Moderate

Low (Cis-Trans

isomerization

issues)

Key Advantage:

Benzamides are

chemically stable

unlike stilbenes

(CA-4).

Protocol: Tubulin Polymerization Assay
To validate the benchmark performance:

Reagent Prep: Use >99% pure tubulin protein (porcine brain source) in PEM buffer (80 mM

PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9) with 1 mM GTP.

Incubation: Add test compound (1–10 µM) or vehicle (DMSO) to tubulin solution at 4°C.

Initiation: Transfer to 37°C to initiate polymerization.

Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.
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Analysis: The Vmax of the curve represents the polymerization rate. Inhibition is calculated

relative to the DMSO control.

Physicochemical & ADME Profiling
Drug-likeness is the final benchmark. The benzamide structure offers significant stability

advantages over the stilbene structure of Combretastatin A-4 (which suffers from cis-trans

isomerization instability).

Property Value Lipinski Rule of 5 Status

Molecular Weight 287.31 Da Pass (< 500)

H-Bond Donors 1 (Amide NH) Pass (< 5)

H-Bond Acceptors 4 (3x OMe, 1x C=O) Pass (< 10)

LogP (Lipophilicity) ~2.5 – 2.8 Pass (< 5)

Topological Polar Surface Area

(TPSA)
~55 Å²

Excellent (Target < 140 Å² for

cell permeability)
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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